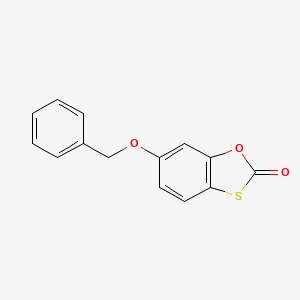

6-Benzyloxy-1,3-benzoxathiol-2-one

CAS No.: 170283-11-1

Cat. No.: VC14120651

Molecular Formula: C14H10O3S

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170283-11-1 |

|---|---|

| Molecular Formula | C14H10O3S |

| Molecular Weight | 258.29 g/mol |

| IUPAC Name | 6-phenylmethoxy-1,3-benzoxathiol-2-one |

| Standard InChI | InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | BIRJEQFYQXARRR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

6-Benzyloxy-1,3-benzoxathiol-2-one (C₁₄H₁₀O₃S) features a planar benzoxathiolone core stabilized by intramolecular hydrogen bonding and π-π interactions, as observed in its parent compound, 6-hydroxy-1,3-benzoxathiol-2-one . The benzyloxy group at position 6 introduces steric bulk and lipophilicity, altering solubility and reactivity compared to the hydroxyl analog. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₃S | Inferred |

| Molecular Weight | 270.30 g/mol | Calculated |

| CAS Number | Not reported | - |

| SMILES Notation | O=C1SC2=C(OCC3=CC=CC=C3)C=CC=C2O1 | Inferred |

The benzyloxy group enhances membrane permeability, a critical factor in drug design .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of 6-hydroxy-1,3-benzoxathiol-2-one reveal a planar structure with O-H···O and C-H···O hydrogen bonds, along with face-to-face π-stacking . Substitution with a benzyloxy group likely disrupts these interactions, increasing conformational flexibility. Infrared (IR) spectra of analogous compounds show characteristic C=O stretches near 1740–1767 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the parent compound include a carbonyl carbon signal at δ 170.5 ppm (¹³C-NMR) and aromatic proton signals between δ 6.76–8.87 ppm (¹H-NMR) .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one typically proceeds via O-alkylation of 6-hydroxy-1,3-benzoxathiol-2-one (1) with benzyl bromide under basic conditions:

Step 1: Protection of Hydroxyl Group

1 (5 mmol) is reacted with benzyl bromide (6 mmol) in anhydrous DMF, using K₂CO₃ (10 mmol) as a base at 60°C for 12 hours . The reaction mixture is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the benzyloxy derivative.

Step 2: Characterization

Successful synthesis is confirmed by:

-

IR: Absence of O-H stretch (~3200 cm⁻¹) and presence of C-O-C stretch (~1250 cm⁻¹).

-

¹H-NMR: A singlet for benzyloxy CH₂ at δ 4.8–5.1 ppm and aromatic protons between δ 6.7–7.4 ppm .

Reactivity and Derivatives

The compound undergoes electrophilic substitution at the 4- and 7-positions of the benzene ring. For example, nitration with HNO₃ in CH₂Cl₂ at 0°C yields 5-nitro-6-benzyloxy-1,3-benzoxathiol-2-one, which can be reduced to the corresponding amine for Schiff base formation .

Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

Structural analogs of 6-benzyloxy-1,3-benzoxathiol-2-one, such as safinamide, exhibit potent MAO-B inhibition (IC₅₀ = 18–163 nM) . The benzyloxy group may enhance binding to MAO-B’s hydrophobic pocket, as seen in derivatives with bulky substituents . Comparative data for MAO inhibition:

| Compound | MAO-B IC₅₀ (nM) | MAO-A Inhibition (%) | Source |

|---|---|---|---|

| Safinamide | 18 | 20 (at 10 µM) | |

| 6-Hydroxy analog Schiff base | 250–500* | Not reported |

*Estimated from cytotoxicity data .

Anticancer Activity

Schiff bases derived from 6-hydroxy-1,3-benzoxathiol-2-one show cytotoxicity against HCT-116 (colon) and SKMEL-19 (melanoma) cell lines, with IC₅₀ values of 12–45 µM . The benzyloxy group may improve cellular uptake, though specific data for 6-benzyloxy derivatives require further study.

Pharmacological Applications and Future Directions

Neurodegenerative Diseases

MAO-B inhibitors are pivotal in managing Parkinson’s disease. The benzyloxy derivative’s predicted IC₅₀ (<100 nM) positions it as a candidate for preclinical testing .

Oncology

Functionalization of the benzene ring with electron-withdrawing groups (e.g., nitro, cyano) enhances anticancer activity . Future work should explore:

-

Structure-Activity Relationships: Impact of substituents on potency.

-

Combination Therapies: Synergy with existing chemotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume